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Compound of Interest
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Cat. No.: B15551449 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use

of CREKA peptide-based nanoplatforms in the field of theranostics. The CREKA peptide, a

linear pentapeptide (Cys-Arg-Glu-Lys-Ala), has emerged as a powerful targeting ligand for

various pathologies characterized by the overexpression of fibrin-fibronectin complexes, such

as cancer, thrombosis, and atherosclerosis.[1][2] This document outlines the principles,

applications, and experimental procedures for leveraging CREKA-functionalized nanoparticles

for simultaneous diagnosis and therapy.

Principle of CREKA-Mediated Targeting
The CREKA peptide was identified through in vivo phage display screening and specifically

binds to clotted plasma proteins, particularly fibrin and fibronectin complexes.[3] These

complexes are abundantly present in the extracellular matrix (ECM) of tumors and within

thrombi, but are absent in healthy tissues.[3] This differential expression allows CREKA-

conjugated nanoplatforms to actively accumulate at pathological sites, enhancing the local

concentration of imaging agents and therapeutic payloads, thereby improving efficacy and

reducing systemic side effects.[1][2] The linear structure of the CREKA peptide is

advantageous for nanoparticle functionalization, as the sulfhydryl group of its cysteine residue

can be readily used for conjugation without compromising its binding activity.[1][3]
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CREKA-based nanoplatforms have been successfully employed in a variety of preclinical

models for both diagnostic imaging and therapeutic intervention.

Cancer: These nanoplatforms can target the tumor microenvironment, enabling enhanced

imaging of primary tumors and metastases.[1] They can also be loaded with

chemotherapeutic agents, such as doxorubicin, to facilitate targeted drug delivery and

improve anti-tumor effects.[4][5] Studies have shown a significant reduction in lung

metastases and primary tumor volume in breast cancer models.[1]

Thrombosis: The high affinity of CREKA for fibrin makes it an excellent candidate for imaging

and treating blood clots.[1] CREKA-functionalized nanoparticles have been used for the in

vivo imaging of jugular venous thrombosis and for the delivery of anti-thrombotic agents.[1]

Atherosclerosis: As atherosclerosis involves fibrin deposition, CREKA-based nanoplatforms

are being explored for the diagnosis and treatment of atherosclerotic plaques.[1]

Quantitative Data Summary
The following tables summarize key quantitative data from various studies on CREKA peptide-

based nanoplatforms.

Table 1: Performance Metrics of CREKA-Based Nanoplatforms

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9985238/
https://www.researchgate.net/publication/305816044_Targeting_Cancer_Cells_via_Tumor-homing_Peptide_CREKA_Functional_PEG_Nanoparticles
https://pubmed.ncbi.nlm.nih.gov/27513587/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9985238/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9985238/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9985238/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9985238/
https://www.benchchem.com/product/b15551449?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15551449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nanoplatform Application
Key
Performance
Metric

Value Reference

CREKA-Tris(Gd-

DOTA)3

Cancer Imaging

(MRI)

T2 Relaxation

Rate
79.52 mM⁻¹ s⁻¹ [1]

CREKA-Lipo-

Dox
Cancer Therapy

Cellular Uptake

(4T1 cells)

~4-fold increase

vs. non-targeted
[1]

UMFNP-CREKA-

Cy5.5
Cancer Imaging

Tumor

Accumulation

6.8-fold higher

than CREKA-

Cy5.5

[1]

DPC@ICD-Gd-

Tic
Cancer Therapy

Primary Tumor

Volume

Reduction

~70% [1]

DPC@ICD-Gd-

Tic
Cancer Therapy

Lung Metastases

Reduction
~90% [1]

CREKA-PEG

Hydrogel
Fibrin Binding Binding Affinity Up to 94% [4][5]

CREKA-Lipo-T Drug Delivery

Drug

Encapsulation

Efficiency

~85% [6]

CMWNTs-PEG Cancer Imaging
Tumor

Accumulation

~6.4-fold higher

than control
[7]

Detailed Experimental Protocols
This section provides detailed protocols for the synthesis and evaluation of CREKA-based

nanoplatforms.

Synthesis of CREKA-Conjugated Nanoparticles
This protocol describes the general steps for conjugating the CREKA peptide to a nanoparticle

surface using a maleimide-thiol reaction.
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Diagram: Synthesis Workflow

Synthesis Workflow for CREKA-Nanoparticles
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CREKA-Nanoparticle
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Caption: Workflow for synthesizing CREKA-conjugated nanoparticles.

Materials:

Nanoparticle of choice (e.g., liposomes, iron oxide nanoparticles)

DSPE-PEG-Maleimide (for liposomes) or other appropriate linker with a maleimide group
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CREKA peptide (Cys-Arg-Glu-Lys-Ala)

Reaction buffer (e.g., PBS, pH 7.0-7.5)

Purification supplies (e.g., dialysis membrane, centrifuge)

Procedure:

Nanoparticle Preparation: Synthesize or obtain the desired nanoparticles. For liposomes,

include DSPE-PEG-Maleimide in the lipid film preparation.[6]

Peptide Dissolution: Dissolve the CREKA peptide in the reaction buffer.

Conjugation Reaction: Mix the maleimide-functionalized nanoparticles with the CREKA
peptide solution. The reaction is typically carried out under anaerobic conditions to prevent

oxidation of the thiol group.[6] Allow the reaction to proceed for a specified time (e.g., 2-24

hours) at room temperature or 4°C with gentle stirring.

Purification: Remove unconjugated peptide and other reactants by dialysis against a suitable

buffer or by centrifugation.[8]

Characterization: Characterize the resulting CREKA-conjugated nanoparticles for size,

stability, and peptide conjugation efficiency (e.g., using HPLC).[1]

In Vitro Fibrin Binding Assay
This protocol assesses the binding affinity of CREKA-nanoparticles to fibrin clots.

Diagram: Fibrin Binding Assay Workflow
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In Vitro Fibrin Binding Assay
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Caption: Workflow for the in vitro fibrin binding assay.

Materials:

Fibrinogen solution (e.g., 2 mg/mL in 0.9% NaCl)[8]

Thrombin solution (e.g., 2.5 U/mL in 0.9% NaCl)[8]

Fluorescently labeled CREKA-nanoparticles and control nanoparticles
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96-well plate

Plate reader for fluorescence measurement

Procedure:

Fibrin Clot Formation: In a 96-well plate, add fibrinogen solution to each well. Then, add

thrombin solution to initiate clotting. Incubate at 37°C for a sufficient time (e.g., 4 hours) to

allow for clot formation.[8]

Nanoparticle Incubation: Add the fluorescently labeled CREKA-nanoparticles and control

nanoparticles to the wells containing the fibrin clots. Incubate for a defined period (e.g., 10

minutes).[3]

Washing: Carefully wash the clots multiple times with PBS to remove unbound nanoparticles.

[3]

Quantification: Measure the fluorescence intensity of the remaining nanoparticles bound to

the clots using a plate reader.

Analysis: Compare the fluorescence intensity of the CREKA-nanoparticles to the control

nanoparticles to determine the specific binding affinity.[4]

In Vivo Tumor/Thrombus Targeting Study
This protocol outlines the steps for evaluating the targeting efficiency of CREKA-nanoparticles

in an animal model.

Diagram: In Vivo Targeting Workflow
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In Vivo Targeting Study Workflow
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Caption: Workflow for in vivo targeting studies.

Materials:

Animal model (e.g., tumor-bearing mice, rats with induced thrombosis)[1]

Labeled CREKA-nanoparticles (e.g., fluorescently tagged, containing MRI contrast agent)

In vivo imaging system (e.g., IVIS for fluorescence imaging, MRI scanner)

Procedure:
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Animal Model Establishment: Establish the appropriate animal model for the disease of

interest. For cancer studies, this may involve subcutaneous or orthotopic implantation of

tumor cells.[1] For thrombosis studies, a jugular vein thrombosis model can be established.

[1]

Nanoparticle Administration: Intravenously inject the labeled CREKA-nanoparticles and

control nanoparticles into the animals.

In Vivo Imaging: At various time points post-injection, perform in vivo imaging to monitor the

biodistribution and tumor/thrombus accumulation of the nanoparticles.[1]

Ex Vivo Biodistribution: At the end of the experiment, euthanize the animals and harvest the

tumor/thrombus and major organs.

Quantification: Quantify the amount of nanoparticles in each tissue by measuring the signal

from the label (e.g., fluorescence intensity, iron concentration).[1][3] This will provide a

quantitative measure of targeting efficiency.

Signaling Pathway
Diagram: CREKA-Nanoparticle Targeting Mechanism
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CREKA-Nanoparticle Targeting Mechanism
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Caption: Mechanism of CREKA-nanoparticle targeting to pathological sites.

This diagram illustrates the fundamental principle of CREKA-mediated targeting. Following

systemic administration, the CREKA-functionalized nanoparticles circulate throughout the body.

Upon reaching the pathological site, the CREKA peptide specifically recognizes and binds to

the overexpressed fibrin-fibronectin complexes in the extracellular matrix or thrombus. This

leads to the accumulation of the nanoplatform at the target site, resulting in an enhanced

diagnostic signal for imaging and localized delivery of the therapeutic payload.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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